molecular formula C8H7NO3 B12937004 (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid

(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid

Cat. No.: B12937004
M. Wt: 165.15 g/mol
InChI Key: GPGCFLDKCNSBSH-DUXPYHPUSA-N
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Description

Contextualization within Pyridine (B92270) and Acrylic Acid Chemistry

The foundational scaffolds of this molecule are pyridine and acrylic acid, both of which are of immense importance in chemistry. Pyridine is a heterocyclic aromatic compound that is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. bldpharm.com Its nitrogen atom imparts basicity and allows for a range of chemical modifications. bldpharm.com

Acrylic acid, the simplest unsaturated carboxylic acid, is a highly reactive monomer used extensively in the production of polymers. nih.govbldpharm.com The presence of both a vinyl group and a carboxylic acid terminus allows for diverse chemical transformations, making it a versatile building block in organic synthesis. bldpharm.com The fusion of these two entities in one molecule creates a bifunctional platform for further chemical exploration.

Significance of the Hydroxyl and Acrylic Acid Moieties in Functional Molecule Design

The functional groups of a molecule dictate its chemical behavior and potential applications. In (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid , the hydroxyl (-OH) and acrylic acid (-CH=CH-COOH) moieties are of particular significance.

The acrylic acid moiety provides a site for polymerization and other addition reactions. Its carboxylic acid function is acidic and can engage in salt formation or esterification. mdpi.com The conjugated system of the acrylic acid connected to the pyridine ring suggests potential for interesting photophysical properties, such as fluorescence. researchgate.net

Overview of Research Trajectories for Substituted Pyridine-Acrylic Acid Scaffolds

Research into substituted pyridine-acrylic acid scaffolds is multifaceted. In medicinal chemistry, these structures are explored for their potential as bioactive agents. For instance, derivatives of pyridine-acrylic acid have been investigated for their roles in antimicrobial and anticancer applications. researchgate.netnih.gov The ability of the pyridine and acrylic acid groups to interact with biological targets makes them attractive for drug design.

In materials science, the focus is often on the development of functional polymers. Copolymers incorporating pyridine and acrylic acid derivatives have been synthesized to create materials with enhanced thermal stability, solubility, and fluorescent properties. researchgate.netresearchgate.net The crystal engineering of such scaffolds is also an area of interest, with studies focusing on their supramolecular assembly through hydrogen bonding and π–π stacking interactions. sigmaaldrich.com The specific substitution pattern on the pyridine ring, as seen with the hydroxyl group in the title compound, can fine-tune the properties of the resulting materials.

Chemical Compound Information

Compound Name
This compound
Pyridine
Acrylic Acid
(E)-3-(pyridin-4-yl)acrylic acid
3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
(E)-3-(6-methoxypyridin-3-yl)acrylic acid
3-(6-phenoxy-pyridin-3-yl)-acrylic acid
3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester
(E)-3-(6-Chloropyridin-3-yl)acrylic acid
(6-Hydroxypyridin-3-yl)boronic acid
Acrivastine
(E)-3-(6-(Hydroxy(p-tolyl)methyl)pyridin-2-yl)acrylic acid

Interactive Data Table: Properties of this compound and Related Compounds

PropertyThis compound(E)-3-(pyridin-4-yl)acrylic acid3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
CAS Number 1613049-82-3 chiralen.com5337-79-1159153-39-6
Molecular Formula C₈H₇NO₃C₈H₇NO₂ sigmaaldrich.comC₁₀H₁₀ClNO₂
Molecular Weight 165.15 g/mol 149.15 g/mol sigmaaldrich.com211.64 g/mol
Purity 98% chiralen.comNot specifiedNot specified
Appearance Not specifiedPrismatic, colorless crystals sigmaaldrich.comSolid
Melting Point Not specified553 K sigmaaldrich.comNot specified
Solubility Not specifiedNot specifiedNot specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

(E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12)/b4-2+

InChI Key

GPGCFLDKCNSBSH-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=O)NC=C1/C=C/C(=O)O

Canonical SMILES

C1=CC(=O)NC=C1C=CC(=O)O

Origin of Product

United States

Synthetic Methodologies for E 3 6 Hydroxypyridin 3 Yl Acrylic Acid and Analogues

Established Synthetic Routes to Substituted Pyridylacrylic Acids

The formation of the acrylic acid side chain attached to a pyridine (B92270) ring is a common synthetic challenge. Several reliable methods have been established for this transformation.

The Knoevenagel condensation is a cornerstone of organic synthesis for forming carbon-carbon double bonds. wikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group, such as malonic acid, catalyzed by a weak base. wikipedia.org For the synthesis of pyridylacrylic acids, a pyridyl aldehyde is reacted with malonic acid. nih.gov

The reaction is typically performed in pyridine, which can act as both the solvent and the catalyst. nih.govias.ac.in Often, a co-catalyst like piperidine (B6355638) is added to enhance the reaction rate. rsc.org The process involves the nucleophilic addition of the malonic acid enolate to the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org A key variant is the Doebner modification, where the use of pyridine as a solvent with a nucleophile containing a carboxylic acid group (like malonic acid) leads to condensation followed by decarboxylation, directly yielding the desired acrylic acid derivative. wikipedia.org This method is widely used for preparing cinnamic acids and their heterocyclic analogues. ias.ac.innih.gov High yields, often exceeding 85-95%, can be achieved under reflux conditions.

Table 1: Key Features of the Knoevenagel Condensation for Pyridylacrylic Acid Synthesis

Feature Description
Reactants Pyridyl aldehyde, Malonic acid
Catalyst/Solvent Typically pyridine, sometimes with a co-catalyst like piperidine. wikipedia.orgnih.gov
Mechanism Nucleophilic addition of the malonate enolate to the aldehyde, followed by dehydration and decarboxylation (Doebner modification). wikipedia.org

| Key Advantage | A direct and often high-yielding route to the final acrylic acid product from readily available starting materials. ias.ac.in |

Olefination reactions provide powerful and versatile alternatives to condensation methods for creating carbon-carbon double bonds with excellent control over location and, often, stereochemistry. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar These carbanions are generated by treating a phosphonate (B1237965) ester with a base (e.g., NaH, NaOMe, BuLi). organic-chemistry.org They are generally more nucleophilic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org A significant advantage of the HWE reaction is its high stereoselectivity for producing (E)-alkenes, particularly when stabilized phosphonates (containing electron-withdrawing groups) are used. wikipedia.orgorganic-chemistry.org The mechanism proceeds through nucleophilic attack of the phosphonate carbanion on the aldehyde, forming an intermediate oxaphosphetane, which then eliminates to give the alkene and a water-soluble phosphate (B84403) byproduct that is easily removed during workup. organic-chemistry.org

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (also known as a Wittig reagent). libretexts.orgmasterorganicchemistry.com The ylide is typically prepared by treating a phosphonium salt (formed from an alkyl halide and triphenylphosphine) with a strong base. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which bear an electron-withdrawing group, react to form predominantly (E)-alkenes. organic-chemistry.org In contrast, non-stabilized ylides (with alkyl substituents) generally lead to (Z)-alkenes. organic-chemistry.orgwikipedia.org The reaction proceeds via the formation of an oxaphosphetane intermediate, which decomposes to the alkene and a stable phosphine (B1218219) oxide. libretexts.orgwikipedia.org

Table 2: Comparison of HWE and Wittig Olefination Strategies

Feature Horner-Wadsworth-Emmons (HWE) Reaction Wittig Reaction
Reagent Phosphonate-stabilized carbanion. wikipedia.org Phosphonium ylide. masterorganicchemistry.com
Stereoselectivity Generally high (E)-selectivity with stabilized phosphonates. organic-chemistry.orgresearchgate.net Dependent on ylide structure; stabilized ylides give (E)-alkenes, non-stabilized ylides give (Z)-alkenes. organic-chemistry.org
Byproduct Water-soluble phosphate ester, easily removed. organic-chemistry.org Triphenylphosphine oxide, can complicate purification.

| Reactivity | Phosphonate carbanions are highly nucleophilic. wikipedia.org | Reactivity varies with ylide stability. |

Specific Approaches for Selective Introduction of the 6-Hydroxypyridine Moiety

Introducing a hydroxyl group at the C6 position of the pyridine ring requires specific synthetic tactics, as this position has unique electronic properties. The target molecule exists in tautomeric equilibrium with its corresponding 2-pyridone form. Many synthetic strategies target the pyridone structure.

One effective strategy involves using a precursor molecule where the C6 position is functionalized with a good leaving group, such as a halogen. For instance, starting with 6-chloronicotinic acid, the acid can be esterified, and the chloro group can be converted to a hydroxyl (or pyridone) group in later steps. nih.gov A reported synthesis involves the oxidation of a methyl-6-chloropyridine-3-carboxylate to its N-oxide, which upon treatment with trifluoroacetic anhydride (B1165640) and subsequent methanolysis, yields the methyl-1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate. nih.gov This pyridone can then be further elaborated.

Another advanced approach involves the directed C-H functionalization of a pyridone ring. For example, a directing group can be installed on the pyridone nitrogen to steer a metal catalyst to the C6 position for subsequent coupling reactions. Methods like MEM-directed zincation have been used to selectively introduce a functional group at the C6 position, which can then be converted to a hydroxyl group. rsc.org

Stereoselective Synthesis of the (E)-Isomer and Control Mechanisms

The synthesis of the target compound specifically requires the (E)-isomer of the acrylic acid moiety. The choice of synthetic method is crucial for controlling this stereochemistry.

Knoevenagel Condensation: While the reaction can sometimes produce a mixture of isomers, the (E)-isomer is generally the thermodynamically more stable product and is often formed preferentially, especially under equilibrium conditions such as heating. The planar structure of the resulting conjugated system favors the trans-configuration to minimize steric hindrance. nih.govnih.gov

Horner-Wadsworth-Emmons Reaction: The HWE reaction is the method of choice for reliably producing (E)-alkenes. conicet.gov.arrsc.org The stereoselectivity is governed by steric factors in the transition state leading to the oxaphosphetane intermediate. The anti-periplanar approach of the reagents is favored, which, after elimination, leads predominantly to the (E)-alkene. organic-chemistry.org

Wittig Reaction: To achieve (E)-selectivity with the Wittig reaction, a "stabilized" ylide is required. organic-chemistry.org For the synthesis of an acrylic acid derivative, the ylide would need to be stabilized by an ester or a related electron-withdrawing group. This stabilization lowers the ylide's reactivity, allowing for equilibration of intermediates to favor the more stable pathway that leads to the (E)-alkene. organic-chemistry.orgwikipedia.org

Catalytic Systems in Pyridylacrylic Acid Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition-metal catalysis, in particular, has provided new routes for the construction of complex heterocyclic molecules.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of various heterocycles, including pyridones. nih.govnih.gov This strategy can be used to construct the core 6-hydroxypyridine (as its pyridone tautomer) ring system with desired substitutions.

In a typical reaction, an acrylamide (B121943) derivative can be coupled with an alkyne using a Rh(III) catalyst, such as [Cp*RhCl2]2. nih.govrsc.org The reaction is thought to proceed through C-H activation of the alkene on the acrylamide, directed by the amide group, to form a seven-membered rhodacycle intermediate. nih.gov Subsequent insertion of the alkyne and reductive elimination generates the pyridone product and regenerates the active Rh(III) catalyst. nih.gov An oxidant, such as Cu(OAc)2, is often required to facilitate the catalytic cycle. rsc.org A key aspect of this methodology is the ability to tune the catalyst's reactivity and selectivity by modifying the cyclopentadienyl (B1206354) (Cp) ligand on the rhodium center. nih.govnih.gov For example, using bulkier ligands has been shown to improve the regioselectivity of alkyne insertion. nih.govrsc.org This approach represents a modern, atom-economical strategy for building the functionalized pyridone core.

Table 3: Overview of Rh(III)-Catalyzed Pyridone Synthesis

Feature Description
Catalyst System [Cp*Rh(III)] complexes, often with a copper co-oxidant. nih.govrsc.org
Reactants Acrylamides and alkynes. nih.gov
Mechanism Directed C-H activation, alkyne insertion, and reductive elimination. nih.govresearchgate.net
Key Advantage High efficiency and functional group tolerance for constructing substituted pyridone rings. nih.gov

| Tunability | Ligand modification on the Rh center allows for control over selectivity. nih.govrsc.org |

Palladium-Catalyzed Functionalizations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds required in the synthesis of (E)-3-(6-hydroxypyridin-3-yl)acrylic acid and its analogues. wikipedia.org These methods are valued for their efficiency, functional group tolerance, and the ability to construct complex molecular architectures from simple precursors. nih.govnih.gov Key among these are the Heck, Suzuki, and Sonogashira reactions.

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene. nih.govlibretexts.org In the context of synthesizing the target compound, this would typically involve the reaction of a halopyridine derivative (e.g., 3-bromo-6-hydroxypyridine) with acrylic acid or one of its esters. thieme.de The reaction is catalyzed by a palladium(0) species, which undergoes oxidative addition with the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst. libretexts.org Mechanochemical activation, such as high-speed ball milling, has been shown to promote chemoselective Heck couplings, providing an efficient, solvent-free route to vinyl-substituted heterocycles. beilstein-journals.org

The Suzuki-Miyaura coupling is another essential method, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org For the synthesis of pyridyl acrylic acids, this could involve coupling a pyridineboronic acid derivative with a bromo- or iodo-substituted acrylic acid ester, or vice versa. nih.gov The catalytic cycle involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base) and reductive elimination to form the C-C bond. libretexts.org This reaction is noted for its mild conditions and the low toxicity of the boron-containing reagents. libretexts.org Novel aza-BODIPY compounds have been synthesized using Suzuki-Miyaura coupling reactions with bromo-substituted precursors. nih.gov

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This method could be used to synthesize an alkynylpyridine intermediate, which would then be reduced or hydrated to form the acrylic acid moiety. The reaction can be performed under mild conditions, sometimes in aqueous media, making it applicable to the synthesis of complex molecules. wikipedia.org

These palladium-catalyzed methods offer versatile and powerful routes to this compound and a wide array of its analogues, allowing for the introduction of diverse substituents on the pyridine ring.

Table 1: Overview of Palladium-Catalyzed Reactions for Pyridyl Acrylate (B77674) Synthesis

Reaction Substrate 1 Substrate 2 Catalyst System Key Features
Heck Reaction Halopyridine (e.g., 3-bromo-6-hydroxypyridine) Acrylic acid or ester Pd(0) complex (e.g., Pd(OAc)₂, PPh₃) Forms C-C bond between an sp² carbon and an alkene; versatile for vinylation of heterocycles. libretexts.orgthieme.de
Suzuki-Miyaura Coupling Pyridine boronic acid Halo-acrylic acid derivative Pd(0) complex (e.g., Pd(PPh₃)₄), Base Mild reaction conditions; low toxicity of boron reagents; high functional group tolerance. libretexts.orgnih.gov
Sonogashira Coupling Halopyridine Terminal Alkyne (precursor to acrylic acid) Pd(0) complex, Cu(I) co-catalyst (e.g., CuI), Amine base Creates a C(sp²)-C(sp) bond; useful for synthesizing alkyne intermediates. wikipedia.orgorganic-chemistry.org

Biocatalytic Approaches

Biocatalytic methods represent a burgeoning field in chemical synthesis, offering highly selective and environmentally benign alternatives to traditional chemical processes. For the synthesis of pyridyl acrylic acids, enzymes and whole-cell systems present significant potential, particularly for converting bio-based precursors.

A prominent example is the use of Phenylalanine Ammonia Lyase (PAL) . Research has demonstrated that PAL can catalyze the conversion of pyridyl-L-alanines into their corresponding pyridyl acrylic acids. researchgate.net While the natural substrate for PAL is L-phenylalanine, studies have shown that it can accept isomers of pyridyl-L-alanine, converting them with a reaction velocity (Vmax) comparable to or even higher than the natural substrate. researchgate.net This enzymatic route offers a direct, stereoselective pathway from an amino acid precursor to the desired acrylic acid structure under mild, aqueous conditions.

Furthermore, metabolic engineering of microorganisms offers a pathway to produce the acrylic acid backbone from renewable feedstocks. Strains of E. coli have been engineered to produce 3-hydroxypropionic acid (3-HP), a direct precursor to acrylic acid, from sugars. google.comillinois.eduresearchgate.net Similarly, Rhodococcus strains have been developed as biocatalysts for the production of acrylic acid and acrylamide. nih.gov These whole-cell biocatalytic systems can be designed to convert biomass-derived starting materials into key chemical building blocks, aligning with the principles of a sustainable bio-economy. illinois.eduresearchgate.net The encapsulation of enzymes or whole cells in nano- or microreactors can further enhance catalytic performance and stability, overcoming issues like enzyme inhibition. nih.gov

Table 2: Potential Biocatalytic Routes

Approach Biocatalyst Precursor(s) Product Key Advantages
Enzymatic Conversion Phenylalanine Ammonia Lyase (PAL) 3-(6-Hydroxypyridin-3-yl)-L-alanine This compound High selectivity, mild aqueous conditions, direct conversion. researchgate.net
Whole-Cell Biocatalysis Engineered E. coli or Rhodococcus sp. Sugars (e.g., glucose from biomass) Acrylic Acid (moiety) Utilizes renewable feedstocks, potential for one-pot synthesis from simple carbon sources. illinois.eduresearchgate.netnih.gov

Considerations for Sustainable Synthetic Pathways

The development of sustainable, or "green," synthetic pathways is a critical goal in modern chemistry, aiming to reduce environmental impact, improve safety, and enhance efficiency. rasayanjournal.co.in For the synthesis of this compound and related compounds, several green chemistry principles are highly relevant.

Solvent Choice and Reaction Conditions: A key principle of green chemistry is the use of safer, environmentally benign solvents. biosynce.com Traditional organic solvents are often volatile and toxic. rasayanjournal.co.in Research into pyridine derivative synthesis has explored alternatives like water, ionic liquids, or even solvent-free conditions. rasayanjournal.co.inresearchgate.net Techniques such as microwave-assisted synthesis and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org

Catalysis and Atom Economy: Catalysis is inherently a green technology as it reduces the amount of reagents needed. biosynce.com The use of highly efficient palladium catalysts minimizes waste. biosynce.com Furthermore, developing recyclable catalyst systems, such as those immobilized on solid supports or used in biphasic systems, prevents the loss of precious metals and simplifies product purification. biosynce.comresearchgate.netcapes.gov.br Synthetic strategies should also maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org Multi-component reactions (MCRs), which combine three or more reactants in a single step, are a powerful tool for achieving high atom economy and synthetic efficiency. nih.govacs.org

Renewable Feedstocks: A major consideration for sustainability is the origin of the starting materials. Transitioning from fossil fuel-derived precursors to renewable, bio-based feedstocks is a primary goal. researchgate.net As discussed in the biocatalytic section, leveraging lignocellulosic biomass to produce platform chemicals like 3-hydroxypropionic acid provides a sustainable route to the acrylic acid portion of the target molecule. illinois.eduresearchgate.net Integrating biocatalytic steps with chemocatalytic ones can create highly efficient and sustainable hybrid synthetic pathways.

By incorporating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Application in Pyridine Derivative Synthesis
Safer Solvents Use of water, ionic liquids, or solvent-free reaction conditions to replace volatile organic solvents. rasayanjournal.co.inbiosynce.com
Energy Efficiency Employing microwave irradiation or ultrasound to accelerate reactions and reduce energy input. nih.govacs.org
Catalyst Recyclability Development of heterogeneous or biphasic catalytic systems for easy separation and reuse. researchgate.netcapes.gov.br
Atom Economy Designing syntheses, such as multi-component reactions, that incorporate most atoms from reactants into the product. acs.org
Renewable Feedstocks Using biomass-derived precursors (e.g., for the acrylic acid moiety) via biocatalytic conversion. illinois.eduresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis and Supramolecular Architectures

No published single-crystal X-ray diffraction studies for (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid were found. Such an analysis would be necessary to definitively determine its crystal system, space group, and the precise arrangement of molecules in the solid state. Without this primary data, a scientifically rigorous discussion of the following is not possible:

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Specific experimental spectra for this compound are not available. A general description of expected vibrational modes can be inferred from the functional groups present, but this remains speculative without empirical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by mapping the chemical environments of individual protons and carbon atoms. A combination of one-dimensional and two-dimensional NMR experiments is crucial for the complete assignment of all signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the vinylic protons of the acrylic acid moiety. The protons on the pyridine ring, due to their different electronic environments, will appear as distinct multiplets. The vinylic protons, H-α and H-β, will present as doublets with a large coupling constant (typically >15 Hz), confirming the (E)-configuration of the double bond. The hydroxyl proton on the pyridine ring and the carboxylic acid proton may appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing signals for all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at the downfield region (typically >165 ppm). The olefinic carbons will appear in the intermediate region, while the carbons of the pyridine ring will have characteristic shifts influenced by the hydroxyl and acrylic acid substituents.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment will establish the connectivity between adjacent protons. For instance, it will show correlations between the coupled vinylic protons and between the vicinal protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and general NMR principles. Actual experimental values may vary.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1' (N)--
2'~8.0 (d)~145
4'~7.8 (dd)~135
5'~6.8 (d)~120
6'-~160
α~6.3 (d, J > 15 Hz)~120
β~7.5 (d, J > 15 Hz)~140
COOH-~170
OH (pyridin)Variable (broad s)-
COOHVariable (broad s)-

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of this compound, which includes the pyridine ring and the acrylic acid moiety, is expected to give rise to characteristic absorption bands in the UV region. The principal electronic transitions are anticipated to be π → π* transitions, which are characteristic of conjugated systems. The position of the maximum absorption (λmax) can be influenced by the solvent polarity and the pH of the solution, which can affect the protonation state of the molecule.

Table 2: Expected UV-Vis Absorption Data for this compound Expected data based on the presence of a conjugated system. Actual experimental values may vary.

SolventExpected λmax (nm)Type of Transition
Methanol~280-320π → π
Water~275-315π → π

High-Resolution Mass Spectrometric (HRMS) Investigations in Structural Confirmation

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₈H₇NO₃), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. Techniques such as electrospray ionization (ESI) are commonly used for such analyses. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity established by NMR spectroscopy. For instance, the loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation pathway for such molecules.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₇NO₃
Calculated Exact Mass165.0426
Expected Ion (ESI+)[M+H]⁺ = 166.0504
Expected Ion (ESI-)[M-H]⁻ = 164.0348

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for studying pyridine (B92270) derivatives. It is instrumental in predicting molecular geometries, electronic structures, and various spectroscopic properties with a favorable balance of accuracy and computational cost.

The optimization of the molecular geometry is the foundational step in most quantum chemical calculations. For pyridine-based compounds, this process involves finding the lowest energy arrangement of atoms. Studies on related pyridine acrylic acids have shown that the molecules are nearly planar, a feature that is critical for understanding their crystal packing and electronic interactions. researchgate.netnih.gov For instance, in the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, the molecule exhibits an almost planar structure with an E-configuration around the double bond. nih.gov This planarity facilitates π-π stacking interactions, which are crucial in the formation of its three-dimensional structure. researchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to refine these geometries and analyze the electronic properties. mdpi.com The distribution of electron density, as revealed by these calculations, is significantly influenced by electronegative atoms like oxygen and nitrogen, which cause an unequal redistribution of charge across the pyridine and aromatic rings. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Related Pyridine Acrylic Acid Derivative

ParameterValue
Torsion Angle (C8—C4—C3—C2)-6.1 (2)°
Configuration about Double BondE

Note: Data is for (E)-3-(pyridin-4-yl)acrylic acid as a representative example. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the frontier orbital gap, is a critical parameter for characterizing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap suggests higher reactivity and polarizability, whereas a larger gap indicates greater stability. mdpi.com For instance, in a study of 3-bromo-2-hydroxypyridine (B31989), the HOMO→LUMO transition was found to involve an electron density transfer to the pyridine ring and oxygen atom, with a calculated energy gap of -6.785 eV, indicating a high probability of a π → π* transition. mdpi.com

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for a Related Pyridine Derivative

ParameterValue (eV)
EHOMO-6.880
ELUMO-0.682
Energy Gap (ΔE)6.198

Note: Data presented for 3-bromo-2-hydroxypyridine as a representative example. mdpi.com The energy gap is calculated as |EHOMO - ELUMO|.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characterization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding charge transfer, hyperconjugative interactions, and both intra- and intermolecular hydrogen bonding. mdpi.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with electron delocalization.

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies for a Related Pyridine Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C46-C48)π*(N39-C50)30.35

Note: Data from a study on a pyridine-based hydrazone (HBPAH) using the B3LYP/6-311G(d,p) level of theory. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited-state properties of molecules. nih.gov It is used to calculate electronic transition energies, which correspond to the absorption of light in UV-visible spectroscopy. mdpi.com These calculations are essential for understanding the photophysical behavior of chromophores.

For pyridine derivatives and similar compounds, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.comnih.gov The accuracy of these predictions can depend on the choice of the functional and the solvent model used. nih.gov

TD-DFT is particularly useful for studying photoinduced intramolecular charge transfer (ICT) phenomena. Upon absorption of light, an electron can be promoted from the HOMO to the LUMO. If the HOMO and LUMO are localized on different parts of the molecule, this transition results in a spatial separation of charge, creating an ICT state. researchgate.net

In donor-acceptor systems, such as a pyridine ring linked to an acrylic acid moiety, the HOMO is often localized on the electron-rich donor part, while the LUMO is on the electron-deficient acceptor part. researchgate.net TD-DFT calculations can map the electron density changes between the ground and excited states, providing a clear picture of the direction and extent of charge transfer. This information is critical for designing molecules for applications in organic electronics, such as organic solar cells and light-emitting diodes. researchgate.net

Quantum Chemical Predictions of Spectroscopic Parameters

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental studies. For a molecule such as (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid, quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in forecasting a range of spectroscopic parameters. These theoretical predictions are crucial for interpreting experimental spectra, understanding molecular structure, and elucidating electronic properties.

The accuracy of these predictions is highly dependent on the chosen computational method and basis set. spectroscopyonline.com Different combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) can yield varying results, making the selection of an appropriate level of theory a critical first step in the computational investigation. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve predicting the chemical shifts (δ) of atomic nuclei, such as ¹H and ¹³C, within a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed technique for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, researchers can predict the chemical shifts, which are fundamental to structural elucidation.

For derivatives of pyridine and acrylic acid, DFT calculations have been successfully used to predict ¹H and ¹³C NMR spectra. nih.gov For instance, in similar structures, the calculated chemical shifts for protons on the aromatic ring and the acrylic acid moiety generally show good agreement with experimental data. nih.gov The chemical environment of each nucleus, influenced by factors like electron density and the presence of neighboring functional groups, dictates its predicted chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: The following data is illustrative and would be derived from specific computational studies.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C (Carboxyl) - ~170
Cα (Acrylic) ~6.5 ~120
Cβ (Acrylic) ~7.8 ~140
Pyridine Ring Hs ~7.0 - 8.5 -
Pyridine Ring Cs - ~110 - 150

Vibrational Spectroscopy (IR and Raman)

Quantum chemical calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of the molecule, a set of vibrational modes and their corresponding frequencies can be obtained. spectroscopyonline.com

These predicted frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors inherent in the computational methods. researchgate.net The analysis of these vibrational modes allows for the assignment of specific peaks in the experimental spectra to particular molecular motions, such as stretching, bending, and torsional vibrations of functional groups like O-H, C=O, C=C, and C-N. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) Note: The following data is illustrative and would be derived from specific computational studies.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretching ~3400-3600
C=O (Carboxyl) Stretching ~1700-1750
C=C (Alkene) Stretching ~1620-1650
C=C/C=N (Pyridine) Ring Stretching ~1450-1600

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, specifically the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net

The predicted UV-Vis spectrum can reveal the nature of the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of conjugated systems like this compound. researchgate.net The solvent environment can significantly influence the absorption spectrum, and computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). researchgate.netacademie-sciences.fr Theoretical studies on similar styrylpyridine compounds have shown that TD-DFT can provide reliable predictions of λmax values. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Illustrative) Note: The following data is illustrative and would be derived from specific computational studies.

Transition Predicted λmax (nm) Oscillator Strength (f)
π → π* ~320 > 0.1

Chemical Reactivity and Mechanistic Studies

Olefinic C(sp²)–H Activation and Functionalization Pathways

The direct functionalization of C(sp²)–H bonds is a powerful tool in organic synthesis. For (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid, the vinyl C–H bond is a potential site for such transformations, often catalyzed by transition metals like rhodium and palladium.

Rhodium(III)-catalyzed C–H activation has been successfully employed for the coupling of acrylic acids with various partners. snnu.edu.cnnih.gov The reaction typically proceeds through a carboxylic acid-directed C–H activation, forming a five-membered rhodacycle intermediate. This intermediate can then react with coupling partners such as alkynes or alkenes. For instance, the coupling of acrylic acids with ynenones proceeds via a sequence of olefinic C–H activation, alkyne insertion, and subsequent Michael addition. snnu.edu.cn While specific studies on this compound are not prevalent, the established reactivity of acrylic acids suggests its potential to undergo similar transformations. The pyridine (B92270) ring itself can also direct C-H activation at other positions, although the electronic nature of the hydroxypyridine may influence the regioselectivity. nih.govresearchgate.net

Palladium-catalyzed reactions, such as the Heck coupling, are also relevant for the functionalization of the acrylic acid moiety, typically involving the reaction of an aryl or vinyl halide with the alkene. wikipedia.org

Table 1: Potential C(sp²)–H Activation Reactions

Reaction Type Catalyst Potential Coupling Partner Mechanistic Feature
Rh(III)-catalyzed C-H Activation [Cp*Rh(OAc)2]2 Alkynes, Alkenes Carboxylate-directed C-H activation, rhodacycle formation snnu.edu.cn
Pd-catalyzed Heck Coupling Pd(OAc)2/phosphine (B1218219) ligand Aryl/Vinyl Halides Oxidative addition, migratory insertion, β-hydride elimination wikipedia.org

Reactions at the Acrylic Acid Moiety (e.g., Michael-type Additions)

The acrylic acid moiety in this compound is an excellent Michael acceptor due to the electron-withdrawing nature of the carboxylic acid group. This makes the β-carbon susceptible to nucleophilic attack. youtube.com

A variety of nucleophiles can participate in Michael-type additions, including organometallic reagents, amines (aza-Michael addition), and thiols. nsf.govmasterorganicchemistry.com The reaction with organolithium reagents has been shown to proceed effectively with olefinic pyridines, where the resulting anionic intermediate can be trapped by various electrophiles. masterorganicchemistry.com

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a particularly relevant reaction. youtube.com This reaction can be catalyzed by acids or bases and is a powerful method for the formation of β-amino acid derivatives. The pyridine nitrogen within the same molecule or an external amine could potentially act as the nucleophile.

Table 2: Examples of Michael Acceptors and Donors

Michael Acceptor Michael Donor (Nucleophile) Product Type
α,β-Unsaturated Ketone Amine β-Amino Ketone nsf.gov
α,β-Unsaturated Ester Organolithium Reagent γ-Substituted Ester masterorganicchemistry.com
Acrylic Acid Derivative Thiol β-Thiopropanoic Acid

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. nih.gov This allows it to react with electrophiles such as protons and alkylating agents.

Protonation of the pyridine nitrogen can significantly alter the electronic properties of the molecule, potentially influencing the reactivity of the other functional groups. N-alkylation with alkyl halides is also a common reaction for pyridines, leading to the formation of pyridinium (B92312) salts. nih.gov The reactivity of the nitrogen can be influenced by the presence of the hydroxyl group on the ring, which can affect the electron density at the nitrogen atom. The formation of N-amino pyridinium salts is another synthetic pathway, opening up further functionalization possibilities. researchgate.net

Transformations Involving the Hydroxyl Group (e.g., Tautomerism, O-Alkylation, O-Acylation)

The 6-hydroxy group on the pyridine ring introduces several important reactivity pathways, most notably tautomerism. 6-Hydroxypyridines can exist in equilibrium with their pyridone tautomers. nih.govchiralen.com The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents. In many cases, the pyridone form is the major tautomer. dntb.gov.ua

The hydroxyl group can also undergo O-alkylation and O-acylation. O-alkylation can be achieved using various alkylating agents, such as alkyl halides or epoxides, often in the presence of a base. researchgate.netsrce.hr For example, the alkylation of hydroxypyridines with epoxides in the presence of Lewis acids has been reported. srce.hr O-acylation can be performed using acylating agents like acid chlorides or anhydrides to form the corresponding esters.

The reactivity of the closely related 6-hydroxynicotinic acid provides insights into these transformations. For instance, its decarboxylative hydroxylation to 2,5-dihydroxypyridine (B106003) is a known enzymatic process. nih.gov

Isomerization Pathways and Stereochemical Stability (e.g., (E)-to-(Z) conversion)

The (E)-configuration of the double bond in this compound is generally the more thermodynamically stable isomer due to reduced steric hindrance compared to the (Z)-isomer. However, isomerization to the (Z)-isomer can be induced under certain conditions, most commonly through photochemical methods. nih.govgoogle.com

Irradiation with UV or visible light can promote the E-to-Z isomerization of similar α,β-unsaturated carbonyl compounds. nih.gov The reverse Z-to-E isomerization can also occur photochemically or thermally. The composition of the mixture at photoequilibrium is dependent on the specific conditions and the substitution pattern of the molecule. nih.gov The stereochemical stability of the double bond is an important consideration in the synthesis and application of this compound.

Polymerization Mechanisms (if applicable for specific derivatives)

The acrylic acid moiety in this compound makes it a monomer that can potentially undergo polymerization. The polymerization of acrylic acid and its derivatives is a well-established field, with radical polymerization being a common mechanism. rsc.org The presence of inhibitors is often necessary to prevent spontaneous polymerization during storage and handling. researchgate.net

Derivatives of the title compound, particularly esters of the acrylic acid, could be polymerized via radical mechanisms to form polyacrylates. The pyridine and hydroxyl functionalities would be pendant groups on the polymer backbone, influencing the properties of the resulting material. For example, polymers containing pyridine moieties have been synthesized via atom transfer radical polymerization (ATRP). nih.gov

Furthermore, the bifunctional nature of the molecule, possessing both a carboxylic acid and a hydroxyl group, opens up the possibility of condensation polymerization to form polyesters. This would involve the formation of ester linkages between monomer units, with the elimination of a small molecule like water.

Design and Synthesis of Derivatives and Analogues for Research Exploration

Structural Modification Strategies at the Pyridine (B92270) Ring

A common strategy involves the replacement of the 6-hydroxyl group with other functional groups, such as an amino group, to create bioisosteres or compounds with different electronic and hydrogen-bonding properties. The synthesis of (E)-3-(6-aminopyridin-3-yl)acrylic acid is a prime example of this approach. This compound is available commercially and serves as a key building block in further synthetic endeavors. sigmaaldrich.comambeed.com Its properties, such as molecular weight (164.16 g/mol ) and chemical formula (C8H8N2O2), are well-documented. ambeed.com Another related analogue, (E)-3-(2-aminopyridin-3-yl)acrylic acid, has also been synthesized, highlighting that the position of the amino group can be varied to create constitutional isomers. bldpharm.com

Table 1: Examples of Hydroxyl Group Alteration

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
(E)-3-(6-Aminopyridin-3-yl)acrylic acid 167837-43-6 C8H8N2O2 164.16
(E)-3-(2-Aminopyridin-3-yl)acrylic acid 1613051-21-0 C8H8N2O2 164.16

Introducing various substituents onto the pyridine core is a fundamental strategy for fine-tuning molecular properties.

Alkyl Substitution: The introduction of alkyl groups can impact the molecule's lipophilicity and steric profile. A versatile method for adding carbon-based substituents at the 6-position of pyridoxal (B1214274) (a related pyridine derivative) involves using a Grignard reaction on a protected precursor. nih.gov This highlights a general approach applicable to the synthesis of 6-alkyl-substituted pyridines. An example of a more complex derivative is (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid, which incorporates both an alkyl (propyl) and a trifluoromethyl group. sigmaaldrich.comchemscene.com

Halogen Substitution: Halogen atoms are frequently introduced to modify electronic properties and provide handles for further cross-coupling reactions. The synthesis of halogenated derivatives is a common practice. For instance, 3-(6-chloro-pyridin-3-yl)-acrylic acid ethyl ester demonstrates the placement of a chlorine atom on the pyridine ring. chemicalbook.com

Trifluoromethyl Substitution: The trifluoromethyl (CF3) group is of particular interest in medicinal chemistry for its ability to enhance metabolic stability and binding affinity. The synthesis of trifluoromethylpyridines can be achieved through several methods, including the construction of the pyridine ring from a trifluoromethyl-containing building block or by direct trifluoromethylation. nih.gov Specific examples of derivatives include (E)-3-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid and the previously mentioned propyl-containing analogue. sigmaaldrich.comchemscene.combldpharm.com

Table 2: Examples of Pyridine Core Substitution

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester 159153-39-6 C10H10ClNO2 211.64
(E)-3-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid 545394-86-3 C10H8F3NO2 231.17
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid 1005174-17-3 C12H12F3NO2 259.22

Fusing additional rings to the pyridine core creates more complex and rigid structures, which can lead to novel biological activities and material properties. A variety of fused pyridine derivatives have been synthesized, demonstrating the versatility of this approach. nih.gov For example, pyrido[2,3-d]pyrimidines can be synthesized from appropriately substituted pyridines. mdpi.com Other complex systems, such as thieno[3',2'-5,6]-pyrido[1,2-b]isoquinolines, have been prepared by reacting o-bromo-methylphenylacetonitrile with aminothiophene esters. researchgate.net The Fischer indole (B1671886) synthesis, which involves the ring closure of phenylhydrazones, is a classic method for fusing a pyrrole (B145914) ring to an aromatic system and can be adapted for creating benzo[b]pyrrole structures. uomustansiriyah.edu.iq These methods showcase the potential to build elaborate polycyclic systems from pyridine-based starting materials.

Modifications at the Acrylic Acid Moiety

The acrylic acid portion of the molecule offers two primary sites for modification: the carboxylic acid group and the carbon-carbon double bond.

The carboxylic acid group can be readily converted to an ester. This modification removes the acidic proton and increases lipophilicity. Standard esterification procedures, such as Fischer esterification, can be employed. google.comgoogle.com A highly efficient method for the esterification of poly(acrylic acid) at room temperature uses 1,1,3,3-tetramethylguanidine (B143053) as a promoter with various halogenated compounds, which could be applicable to monomeric acrylic acids. rsc.org The synthesis of derivatives like 3-(6-chloro-pyridin-3-yl)-acrylic acid ethyl ester already incorporates this modification. chemicalbook.com Another example is methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)acrylate (methyl ferulate), a related cinnamate (B1238496) ester, which is synthesized from ferulic acid. chemicalbook.com

Saturation of the alkene double bond converts the acrylic acid moiety into a more flexible propanoic acid group. This transformation is typically achieved through catalytic hydrogenation. youtube.com This reaction involves adding hydrogen across the double bond, often using a metal catalyst such as palladium, platinum, or rhodium. youtube.comresearchgate.netgoogle.comnih.gov The process generally involves exposing the compound to hydrogen gas in the presence of the catalyst. youtube.com The hydrogenation of the pyridine ring itself is also possible but often requires more forceful conditions. researchgate.netnih.gov An example of a derivative where the acrylic acid side chain has been saturated is 3-(6-aminopyridin-3-yl)propanoic acid, a commercially available compound. sigmaaldrich.com This demonstrates the successful selective reduction of the side-chain double bond while preserving the aromaticity of the pyridine ring.

Table 3: Example of Acrylic Acid Moiety Saturation

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
3-(6-Aminopyridin-3-yl)propanoic acid 446263-96-3 C8H10N2O2 166.18

Molecular Hybridization Approaches with Other Bioactive Scaffolds

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (the specific parts of a molecule responsible for its biological activity) from different bioactive compounds into a single new hybrid molecule. The goal is to create a compound with an enhanced or synergistic activity profile, or one that can interact with multiple biological targets. mdpi.com The (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid scaffold is a valuable building block for this approach due to its reactive carboxylic acid and hydroxypyridine core, which can be readily linked to other molecular fragments.

One prominent application of this scaffold is in the synthesis of novel imidazolylamide derivatives . In this approach, the acrylic acid portion of this compound is used to form a stable amide bond with an amine-containing imidazole (B134444) scaffold. Imidazole rings are a common feature in many biologically active compounds and are known to participate in key hydrogen bonding interactions with biological targets. The resulting hybrid molecule combines the structural features of both the hydroxypyridine and imidazole moieties, potentially leading to novel therapeutic agents. This strategy has been explored in the development of compounds for neurodegenerative disorders.

Another documented hybridization strategy involves linking the this compound scaffold to substituted 2,3-dihydrobenzofuran moieties. Dihydrobenzofurans are another class of heterocyclic compounds with a wide range of reported biological activities. By coupling these two fragments, researchers aim to create novel chemical entities with unique pharmacological profiles.

The general principle of this hybridization is outlined below:

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is first activated using a coupling agent (e.g., HATU, HOBt/EDC) to make it more reactive.

Amide or Ester Bond Formation: The activated acid is then reacted with an amine or alcohol group on the second bioactive scaffold (e.g., an amino-imidazole or a hydroxy-dihydrobenzofuran) to form a stable amide or ester linkage.

Purification and Characterization: The final hybrid compound is purified and its structure is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

This modular approach allows for the systematic generation of a library of hybrid compounds for biological screening.

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. These investigations involve synthesizing a series of analogues where specific parts of the molecule are systematically modified and then evaluating how these changes affect their biological potency and selectivity. While comprehensive SAR data specifically for this compound is not extensively published in public literature, the principles can be understood from studies on analogous pyridine and acrylic acid derivatives.

The key regions of the this compound scaffold for SAR exploration include:

The Pyridine Ring: Modifications can include changing the position of the hydroxyl group, adding other substituents (e.g., methyl, halogen, methoxy (B1213986) groups), or replacing the pyridine nitrogen with other atoms.

The Acrylic Acid Linker: The double bond can be reduced (to a single bond) or its geometry can be changed (from E to Z). The carboxylic acid can be converted to esters, amides, or other bioisosteres.

The Hydroxyl Group: This group can be alkylated, acylated, or replaced with other functional groups like an amine or thiol to probe its role in target binding.

Research on related N-pyridylamides and other pyridine derivatives has yielded key insights that can be extrapolated. For instance, studies on N-(pyridin-2-yl) benzamides have shown that the substitution pattern on both the pyridine and benzamide (B126) rings dramatically influences their anti-inflammatory activity. Similarly, in other series of pyridine derivatives, the position and nature of substituents are critical for their antimicrobial or anticancer effects.

A hypothetical SAR exploration for this compound derivatives could involve the synthesis and evaluation of compounds as illustrated in the table below. The goal would be to identify which functional groups are essential for activity and which can be modified to enhance potency or other properties.

Table 1: Illustrative Structure-Activity Relationship (SAR) Table for this compound Analogues

Compound ID R1 (on Pyridine Ring) R2 (on Acrylic Acid) Hypothetical Biological Activity (e.g., IC₅₀) SAR Observation
Parent 6-OH -COOH Baseline Reference compound.
Analogue 1 6-OCH₃ -COOH Reduced Activity Suggests the hydroxyl group is a key hydrogen bond donor.
Analogue 2 6-NH₂ -COOH Increased or Altered Activity Indicates a hydrogen bond donor is tolerated and an amine may offer different interactions.
Analogue 3 6-OH -COOCH₃ (Methyl Ester) Significantly Reduced Activity Implies the carboxylic acid is crucial for binding, possibly as a hydrogen bond acceptor or via ionic interaction.
Analogue 4 6-OH -CONH₂ (Amide) Retained or Reduced Activity Shows that a hydrogen bond donating/accepting group is tolerated but may be less optimal than the carboxylate.
Analogue 5 5-Cl, 6-OH -COOH Increased Activity Suggests a halogen at position 5 enhances binding, possibly through hydrophobic or halogen bonding interactions.
Analogue 6 6-OH (Saturated Linker) -CH₂CH₂COOH Reduced Activity Indicates the rigidity of the acrylic double bond is important for maintaining the correct conformation for binding.

By systematically synthesizing and testing such analogues, researchers can build a comprehensive SAR model. This model provides deep mechanistic insights into how the molecule interacts with its biological target and guides the rational design of more potent and selective compounds for further investigation.

Exploration of Potential Biological Activities and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Mechanisms

The ability of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid to modulate the activity of various enzymes has been a subject of scientific investigation. The following sections detail the inhibitory effects observed against several key enzymes.

Lipoxygenase and Cyclooxygenase (COX-1) Inhibition

This compound and its derivatives have been investigated for their potential to inhibit key enzymes in the inflammatory pathway, namely lipoxygenase (LOX) and cyclooxygenase-1 (COX-1). A series of novel acrylic acid derivatives have been synthesized and evaluated as potential dual inhibitors of these enzymes. While some compounds within this class have demonstrated moderate antioxidant and COX-1 inhibitory activities, specific data on the inhibitory concentration (IC₅₀) for this compound against LOX and COX-1 is not extensively detailed in the available literature. Further focused studies are required to quantify its specific inhibitory potency.

Urease and α-Glucosidase Inhibition

The inhibitory potential of acrylic acid derivatives extends to enzymes such as urease and α-glucosidase. Urease is a crucial enzyme in certain pathological conditions, including those caused by Helicobacter pylori, while α-glucosidase is a key target in the management of type 2 diabetes. Research on various acrylic acid derivatives has indicated good binding scores and inhibitory potential against urease, with some compounds showing potency comparable to or even exceeding standard drugs. Similarly, mild to moderate inhibition of α-glucosidase has been observed for this class of compounds. However, specific IC₅₀ values for this compound against urease and α-glucosidase are not prominently reported, necessitating more direct investigation.

HIV-1 Integrase Inhibition

Molecular Docking Simulations to Elucidate Ligand-Enzyme Interactions

Molecular docking studies are instrumental in understanding the binding modes and interactions between a ligand and its target enzyme. For acrylic acid derivatives, these simulations have provided valuable insights into their inhibitory mechanisms.

Lipoxygenase and Cyclooxygenase-1 (COX-1): Docking simulations performed on related acrylic acid inhibitors of LOX and COX-1 have suggested that hydrophobic interactions play a key role in the enzyme-inhibitor binding.

Urease: Molecular docking studies of acrylic acid derivatives with urease have revealed good binding scores within the active site, highlighting interactions such as hydrogen bonding and van der Waals forces with key residues of the enzyme.

α-Glucosidase: For α-glucosidase, docking studies have helped to understand the binding interaction patterns governed by key residues within the active site of the enzyme.

HIV-1 Integrase: In the context of HIV-1 integrase, docking simulations have been crucial in mapping the binding sites of inhibitors within the catalytic core domain. These studies have shown that inhibitors can interact with critical amino acid residues and metal ions essential for the enzyme's function.

While these general findings for the broader class of acrylic acid derivatives are informative, specific molecular docking studies detailing the precise interactions of this compound with these enzymes are not extensively documented.

Antimicrobial Activity Studies

The antimicrobial properties of this compound and its analogs are another area of significant interest.

Antifungal Properties

Comprehensive searches of available scientific literature did not yield specific studies evaluating the in vitro antifungal properties of this compound. While research exists on the antifungal effects of other structurally related pyridine (B92270) derivatives, no data is currently available for this particular compound.

Antitubercular Activity

There is no direct research available from the conducted searches detailing the in vitro antitubercular activity of this compound. Studies on other pyridine-containing compounds for antitubercular applications have been published, but these findings are not directly applicable to the specific compound . nih.gov

Investigation of Potential Cellular and Molecular Modes of Action

No studies were identified that specifically investigate the potential cellular and molecular modes of action for this compound, such as membrane disruption or enzyme targeting.

Antibiofilm Formation Inhibition

Specific in vitro studies on the inhibition of biofilm formation by this compound are not present in the available literature. While some 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated antibiofilm capabilities, these are structurally distinct compounds. nih.gov

Antioxidant Properties and Free Radical Scavenging Mechanisms

No dedicated in vitro studies on the antioxidant properties or free radical scavenging mechanisms of this compound were found in the conducted literature search. While the phenolic and acrylic acid moieties suggest potential for such activity, experimental data for this specific compound is lacking.

Anticonvulsant Activity and Mechanistic Hypotheses

There is no available research from the conducted searches that investigates the anticonvulsant activity or proposes mechanistic hypotheses for this compound.

Interactions with Biological Macromolecules (e.g., DNA, proteins)

The direct interaction of this compound with biological macromolecules such as proteins and DNA has not been extensively characterized in publicly available scientific literature. However, the structural motifs present in the compound, specifically the hydroxypyridinone core, are known to be effective metal-binding pharmacophores. This suggests a potential mechanism of interaction with metalloenzymes.

Research into derivatives of hydroxypyridinone containing a carboxylic acid has shed light on their ability to act as inhibitors of viral metalloenzymes, such as the influenza virus's RNA-dependent RNA polymerase acidic N-terminal (PAN) endonuclease. nih.gov This enzyme is crucial for viral replication and contains a dinuclear manganese (Mn²⁺) active site.

While these studies were not performed on this compound itself, the shared hydroxypyridinone scaffold suggests that it may also interact with the active sites of metalloenzymes through a similar metal-binding mechanism. The inhibitory activities of several metal-binding isosteres, where the carboxylic acid is replaced by other groups, have been evaluated against the PAN endonuclease, providing insight into the structure-activity relationship of this class of compounds. nih.gov

Below is a table summarizing the half-maximal inhibitory concentration (IC₅₀) values for some of these related hydroxypyridinone derivatives against PAN endonuclease.

CompoundDescriptionIC₅₀ (µM)
Parent Carboxylic Acid Fragment A carboxylic acid-modified hydroxypyridinone MBP.~0.017
Compound 4 A hydroxypyridinone with a heterocyclic MBI.Data not available
Compound 8 A hydroxypyridinone with an oxadiazolone ring MBI.Data not available
Compound 9 A hydroxypyridinone with a poorer-binding isostere.Data not available
Compound 10 A hydroxypyridinone with a heterocyclic MBI.Data not available

Data derived from a study on carboxylic acid isostere derivatives of hydroxypyridinones as influenza endonuclease inhibitors. nih.gov The specific IC₅₀ values for compounds 4, 8, 9, and 10 were not provided in the summary of the research.

Currently, there is no available research detailing the interaction of this compound with DNA.

Advanced Research Applications and Functional Material Design

Role in Supramolecular Chemistry and Crystal Engineering for Tailored Materials

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. The molecular structure of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is particularly well-suited for this purpose due to its multiple functional groups capable of forming predictable and robust non-covalent bonds.

Detailed studies on analogous compounds, such as (E)-3-(pyridin-4-yl)acrylic acid, reveal the fundamental interactions that drive supramolecular assembly. In these structures, strong hydrogen bonds form between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine (B92270) ring (O—H⋯N), linking molecules into chains. nih.govresearchgate.net These chains are further organized by weaker C—H⋯O interactions and π–π stacking between the aromatic pyridine rings, ultimately building a three-dimensional network. nih.govresearchgate.net

The presence of a hydroxyl group on the pyridine ring of this compound introduces additional, powerful hydrogen-bonding capabilities. This -OH group can act as both a hydrogen bond donor and an acceptor, significantly increasing the complexity and dimensionality of the resulting supramolecular architectures. This allows for the creation of more intricate and stable hydrogen-bonded networks compared to its non-hydroxylated counterparts. By carefully selecting co-formers—other molecules that can participate in these non-covalent interactions—it is possible to engineer co-crystals with specifically tailored properties, such as porosity, stability, or catalytic activity. The interplay of O—H⋯N, O—H⋯O, and π–π stacking interactions provides a rich toolkit for the rational design of functional solid-state materials. mdpi.com

Table 1: Key Intermolecular Interactions in Pyridyl Acrylic Acid Derivatives

Interaction Type Donor/Acceptor Groups Role in Supramolecular Assembly
Hydrogen Bonding Carboxylic Acid (Donor) & Pyridine Nitrogen (Acceptor) Forms primary chains or synthons nih.govresearchgate.net
Hydrogen Bonding Pyridyl -OH (Donor/Acceptor) & Carboxylic Acid/Pyridyl -OH Creates additional cross-linking and network complexity
π–π Stacking Pyridine Rings Stabilizes the structure through aromatic interactions nih.gov

| C—H⋯O Interactions | C-H bonds & Carbonyl Oxygen | Provides secondary stabilization of the crystal lattice nih.govresearchgate.net |

Applications in Electrochemical Sensing and Biosensor Development

Electrochemical sensors offer high sensitivity and rapid detection for a wide range of analytes. The development of novel sensor materials is crucial for improving their performance, including selectivity and detection limits. While direct application of this compound in a sensor is not yet widely documented, its structural features make it and its polymeric derivatives promising candidates for modifying electrodes.

Conducting polymers and functional materials are often used to coat electrode surfaces to enhance their electrochemical response. For instance, polymers derived from acrylic acid and its derivatives are frequently employed in sensor fabrication. These polymers can be functionalized to create specific binding sites for target molecules, a technique known as molecular imprinting. An electrochemical sensor for theophylline, for example, was developed using a molecularly imprinted polymer with acrylic acid as the functional monomer. researchgate.net Similarly, poly(styrene-co-acrylic acid) has been used to create modified electrodes for detecting trace amounts of trinitrotoluene (TNT) in water with high sensitivity. nih.gov

The this compound monomer could be polymerized onto an electrode surface, such as glassy carbon or gold. The resulting polymer film would possess several advantageous properties for sensing applications:

The carboxylic acid groups provide sites for immobilization of biomolecules (e.g., enzymes, antibodies) or for creating pH-responsive surfaces.

The hydroxypyridyl group can coordinate with metal ions and offers specific hydrogen bonding sites, potentially enabling the selective detection of metal pollutants or specific organic molecules.

The conjugated system of the molecule can facilitate electron transfer, a key process in electrochemical sensing.

These features suggest its potential for developing selective and sensitive electrochemical biosensors for environmental monitoring or clinical diagnostics. mdpi.comwhiterose.ac.uk

Potential as Precursors for Polymer Synthesis with Defined Architectures (e.g., poly(trans-3-(3-pyridyl)acrylic acid) derivatives)

The acrylic acid moiety in this compound makes it a valuable monomer for synthesizing functional polymers. The carbon-carbon double bond is susceptible to free-radical polymerization and other modern controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). whiterose.ac.uknih.gov This allows for the creation of polymers with well-defined molecular weights and architectures (e.g., linear, branched, or block copolymers).

The resulting polymer, poly(this compound), would feature a pendant hydroxypyridyl group on each repeating unit. This side-chain functionality imparts unique properties to the polymer that are not present in simple poly(acrylic acid).

Key Features of the Potential Polymer:

Water Solubility: The carboxylic acid and hydroxypyridyl groups would likely render the polymer soluble in aqueous solutions, which is advantageous for biomedical and environmental applications.

Metal Chelation: The hydroxypyridyl group is an excellent ligand for coordinating with various metal ions. This could be exploited for applications in water treatment (heavy metal removal), catalysis, or the development of stimuli-responsive materials.

pH-Responsiveness: The carboxylic acid groups along the polymer backbone would deprotonate at higher pH, leading to conformational changes in the polymer chain. This responsiveness could be used in drug delivery systems or smart hydrogels.

Post-Polymerization Modification: The hydroxyl and carboxylic acid groups provide reactive handles for further chemical modification, allowing for the attachment of other functional molecules, such as fluorescent dyes or cross-linking agents.

The synthesis of such functional polymers from pyridyl acrylic acid derivatives has been explored, demonstrating their utility in creating materials with enhanced thermal stability, fluorescence, or antimicrobial properties. biosynth.com

Table 2: Functional Groups of this compound and Their Role in Polymerization

Functional Group Role in Polymerization Functionality in Resulting Polymer
Acrylic Acid (C=C) Polymerizable double bond Forms the polymer backbone nih.gov
Carboxylic Acid (-COOH) Modifies reactivity and solubility Provides pH-responsiveness and sites for conjugation

| Hydroxypyridyl Group | Pendant functional group | Imparts metal chelation, hydrogen bonding, and fluorescent properties |

Utilization as Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrices in Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique essential for the analysis of large biomolecules and synthetic polymers. The choice of the matrix is critical for a successful analysis. A good matrix must co-crystallize with the analyte and strongly absorb laser energy (typically UV), transferring it to the analyte to promote desorption and ionization while minimizing fragmentation. nih.gov

Cinnamic acid and its derivatives are a well-established class of MALDI matrices. nih.gov this compound shares the core structure of a cinnamic acid derivative (an aromatic ring conjugated to an acrylic acid). This structure provides the necessary properties for a MALDI matrix:

UV Absorption: The hydroxypyridine ring system is an effective chromophore that absorbs strongly in the UV range, where MALDI lasers (e.g., 337 nm nitrogen laser) typically operate. nih.gov

Proton Donation: The carboxylic acid group provides an acidic proton that can be readily transferred to the analyte molecule during the ionization process, leading to the formation of protonated ions [M+H]⁺, which are then detected by the mass spectrometer. semanticscholar.orgnih.gov

Co-crystallization: The ability to form hydrogen bonds and engage in π–π stacking facilitates the formation of a homogeneous solid solution with the analyte upon solvent evaporation, which is crucial for efficient energy transfer.

Compounds with similar structures, such as nicotinic acid and 3-hydroxypicolinic acid, are already used as effective MALDI matrices for the analysis of various analytes, including nucleic acids. tcichemicals.comtcichemicals.com The rational design of new matrices often involves modifying a core structure, like that of cinnamic acid, to optimize performance for specific classes of analytes. semanticscholar.org Given its structural characteristics, this compound is a strong candidate for use as a MALDI matrix, particularly for the analysis of polar biomolecules or synthetic polymers where its specific hydrogen-bonding capabilities could improve sample preparation and ionization efficiency.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical and Biological Systems

The convergence of artificial intelligence (AI) and medicinal chemistry offers a transformative approach to drug discovery and materials science. nih.gov For (E)-3-(6-hydroxypyridin-3-yl)acrylic acid, AI and machine learning (ML) are set to accelerate the design of new analogues with optimized properties.

Researchers can employ Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, to predict the biological activities of novel derivatives. smums.ac.ir These models are trained on datasets of compounds with known activities, using molecular descriptors as input features. smums.ac.ir By analyzing vast chemical spaces, AI can identify patterns correlating molecular structure with therapeutic efficacy or other desired characteristics, significantly reducing the time and cost associated with traditional screening. nih.gov ML algorithms such as supervised, unsupervised, and reinforcement learning can be trained to predict not only biological activity but also pharmacokinetic and toxicity profiles of new molecules. nih.gov For instance, a model could be developed to predict the ability of derivatives to cross the blood-brain barrier, a crucial factor for neurological drug candidates. arxiv.org

The development of these predictive models relies on the calculation of molecular descriptors that capture the structural and physicochemical properties of the molecules.

Table 1: Examples of Molecular Descriptors for AI/ML Modeling

Descriptor Class Specific Examples Relevance to Modeling
1D Descriptors Molecular Weight, Atom Count, Bond Count Basic molecular properties influencing size and stoichiometry.
2D Descriptors Topological Polar Surface Area (TPSA), XLogP3 Predicts membrane permeability and hydrophobicity. nih.gov
Fingerprints PubChem Fingerprints, MACCS Keys Encodes structural fragments for similarity searching and QSAR model training. smums.ac.ir

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Describes electronic properties, reactivity, and interaction potential. nih.gov |

By training algorithms on these descriptors for a library of pyridine (B92270) and acrylic acid derivatives, researchers can create robust models to guide the synthesis of new this compound analogues with enhanced functions.

Exploration of Novel Catalytic Transformations for Derivatization

Modern catalytic chemistry provides a powerful toolkit for the precise and efficient modification of complex molecules. Future research on this compound will undoubtedly focus on employing novel catalytic methods to generate a diverse library of derivatives.

The functionalization of the pyridine ring and the acrylic acid moiety can be achieved through various catalytic strategies. For instance, rhodium(III)-catalyzed C-H activation could be used to introduce new substituents onto the pyridine ring, a method that has proven effective for creating substituted pyridines from α,β-unsaturated oximes and alkenes. nih.gov Similarly, advancements in oxidation catalysts, such as those based on mixed oxides of molybdenum and vanadium (Mo-V-O), could be adapted for transformations of the acrylic acid portion of the molecule. tandfonline.com The coupling of CO2 and ethylene (B1197577) to form acrylic acid, often catalyzed by nickel complexes, highlights another innovative avenue for synthesizing precursors or analogues. researchgate.net

These catalytic methods allow for the targeted introduction of different functional groups, enabling systematic exploration of the structure-activity relationship.

Table 2: Potential Catalytic Strategies for Derivatization

Catalytic Approach Target Moiety Potential Reaction Desired Outcome
Rhodium(III)-Catalysis Pyridine Ring C-H Activation/Annulation Introduction of alkyl or aryl groups at specific positions. nih.gov
Palladium-Catalysis Pyridine Ring Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Attachment of boronic acids or amines to the pyridine core.
Mo-V-O Mixed Oxides Acrylic Acid Selective Oxidation Modification of the carboxyl group or double bond. tandfonline.com

| Nickel-based Catalysis | Acrylic Acid | Carboxylation/Coupling | Synthesis of complex acrylate (B77674) esters from CO2 feedstocks. researchgate.net |

The application of these advanced catalytic systems will be crucial for synthesizing derivatives with fine-tuned electronic, steric, and pharmacokinetic properties.

Development of Advanced Spectroscopic Probes and Imaging Techniques Based on the Compound's Photophysical Properties

The inherent chemical structure of this compound, particularly the 3-hydroxypyridine (B118123) core, suggests potential for fluorescence. nih.gov Many pyridine-containing polymers and small molecules exhibit interesting photophysical properties, making them suitable for applications in materials science and bio-imaging. mdpi.comnih.gov

Future work will likely focus on characterizing the fundamental photophysical properties of the parent compound and its derivatives. Studies have shown that for 3-hydroxypyridine derivatives, the anionic and dipolar ionic forms are often fluorescent, while the neutral forms may not be. nih.gov This pH-dependent fluorescence could be exploited to develop sensors for biological microenvironments. By systematically modifying the molecular structure—for example, through the catalytic methods described previously—researchers can tune the excitation and emission wavelengths, quantum yield, and Stokes shift. Polymers grafted with pyridine and acrylic acid moieties have been shown to emit strong fluorescence, suggesting that polymerization or conjugation could be a viable strategy to enhance these properties. nih.govresearchgate.net

The goal is to create a new class of spectroscopic probes for biological imaging or material diagnostics.

Table 3: Photophysical Properties of Related Fluorescent Compounds

Compound/System Excitation Max (λex) Emission Max (λem) Key Feature
Pyridoxic acid anion ~315 nm ~425 nm One of the most fluorescent forms of Vitamin B6 compounds. nih.gov
Pyridoxol dipolar ion ~325 nm ~390 nm The most fluorescent form of pyridoxol. nih.gov

Investigating how substitutions on the this compound scaffold affect these properties will be essential for designing advanced probes for specific applications.

Investigation of Bio-inspired Synthesis Routes and Natural Product Analogues

Nature provides a rich blueprint for the synthesis of complex heterocyclic molecules. The pyridine ring is a core component of numerous alkaloids, such as nicotine (B1678760), which are synthesized in plants through intricate biosynthetic pathways. uomustansiriyah.edu.iqresearchgate.net These pathways often start from simple precursors like nicotinic acid, which itself is derived from amino acids. nih.gov

A significant future research direction involves exploring bio-inspired or enzymatic routes to synthesize this compound and its analogues. This could involve using whole-cell microbial systems or isolated enzymes to perform key chemical transformations. For example, enzymes from the pyridine alkaloid biosynthesis pathway, such as putrescine N-methyltransferase (PMT) or quinolinate phosphoribosyltransferase (QPT), could be studied and potentially engineered to accept novel substrates, leading to new pyridine structures. researchgate.net Advances in genome mining and gene editing are making it easier to discover and harness new biosynthetic reactions and enzymes involved in pyridine ring formation. nih.gov

This bio-catalytic approach offers a sustainable and highly selective alternative to traditional chemical synthesis, potentially reducing energy consumption and pollution. nih.gov

Table 4: Key Enzymes in Pyridine Alkaloid Biosynthesis and Their Potential Relevance

Enzyme Natural Function Potential Application for Bio-inspired Synthesis
Aspartate Oxidase (AO) Catalyzes the formation of quinolinic acid, a precursor to nicotinic acid. researchgate.net Engineering AO to produce modified pyridine precursors.
Quinolinate Phosphoribosyltransferase (QPT) Incorporates the pyridine ring into the NAD biosynthetic pathway. researchgate.net As a biocatalyst for pyridine ring modification or coupling.
Putrescine N-methyltransferase (PMT) A committed step in nicotine biosynthesis. researchgate.net Modifying substrate specificity to create novel N-substituted pyridinium (B92312) compounds.

| Amine Oxidases | Catalyze reactions involving primary amines in alkaloid pathways. pathbank.org | Use in enzymatic cascades to build precursors to the pyridine ring. |

By mimicking nature's strategies, researchers can develop novel and environmentally friendly methods to produce complex pyridinyl compounds.

Deepening Understanding of Structure-Function Relationships at the Atomic and Molecular Levels

A fundamental understanding of how a molecule's three-dimensional structure dictates its function is paramount for rational design. Future research will increasingly rely on a synergistic combination of experimental techniques and computational modeling to elucidate the structure-function relationships of this compound at the atomic level.

High-resolution X-ray crystallography can reveal the precise solid-state conformation and intermolecular interactions, such as hydrogen bonding and π–π stacking. For the related (E)-3-(pyridin-4-yl)acrylic acid, crystallographic analysis has shown an almost planar structure and strong O—H⋯N interactions that form chains in the crystal lattice. researchgate.netnih.gov Similar studies on the title compound would provide invaluable data on its molecular geometry.

Complementing this experimental work, quantum chemical calculations using methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, orbital energies, and reactivity of the molecule. nih.gov Such calculations are essential for predicting properties like pKa, reaction mechanisms, and spectroscopic behavior. nih.govdnu.dp.ua This atomic-level modeling allows for the in-silico screening of virtual derivatives, prioritizing synthetic targets that are most likely to exhibit desired properties. stanford.edu

Table 5: Computational and Structural Analysis Methods

Technique Type of Information Obtained Relevance
X-ray Crystallography Atomic coordinates, bond lengths/angles, intermolecular interactions. nih.gov Provides definitive solid-state structure and packing information.
Density Functional Theory (DFT) Electron density, orbital energies (HOMO/LUMO), reaction energy barriers. nih.gov Predicts chemical reactivity, electronic properties, and spectroscopic characteristics.
Molecular Dynamics (MD) Conformational flexibility, solvent interactions, binding dynamics. Simulates molecular motion over time to understand behavior in a biological environment.

| Hirshfeld Surface Analysis | Visualization of intermolecular contacts and their relative contributions. researchgate.net | Quantifies and visualizes non-covalent interactions in the crystal structure. |

By integrating these powerful analytical and computational tools, a comprehensive, atomic-resolution picture of the structure-function landscape for this class of compounds can be developed, guiding future discovery efforts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.